molecular formula C10H13ClFN B6185638 1-(2-cyclopropyl-6-fluorophenyl)methanamine hydrochloride CAS No. 2624140-84-5

1-(2-cyclopropyl-6-fluorophenyl)methanamine hydrochloride

Cat. No.: B6185638
CAS No.: 2624140-84-5
M. Wt: 201.7
InChI Key:
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Description

1-(2-Cyclopropyl-6-fluorophenyl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group and a fluorine atom attached to a phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(2-cyclopropyl-6-fluorophenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the Cyclopropyl Group: This step involves the cyclopropanation of a suitable precursor, such as a phenyl derivative, using reagents like diazomethane or cyclopropyl bromide.

    Introduction of the Fluorine Atom: The fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques like continuous flow synthesis and advanced purification methods.

Chemical Reactions Analysis

1-(2-Cyclopropyl-6-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Cyclopropyl-6-fluorophenyl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-6-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their function and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Cyclopropyl-6-fluorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

    (1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride: This compound shares a similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    ®-Cyclopropyl (2-fluorophenyl)methanamine hydrochloride: This enantiomeric form may exhibit different biological activities due to its chiral nature.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

2624140-84-5

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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